molecular formula C7H13Cl2N3 B1511097 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride CAS No. 1228878-69-0

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

Cat. No. B1511097
CAS RN: 1228878-69-0
M. Wt: 210.1 g/mol
InChI Key: HJIOKUDPUDYTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is a chemical compound with the CAS Number: 1228878-69-0 . It has a molecular weight of 210.11 . The IUPAC name for this compound is this compound .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.2ClH/c1-10-7-5-8-3-2-6(7)4-9-10;;/h4,8H,2-3,5H2,1H3;2*1H . The InChI key is HJIOKUDPUDYTLF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives are synthesized through various chemical processes, emphasizing the exploration of their chemical properties and structural analysis. For instance, the synthesis of related pyrazolopyridine compounds involves multiple steps, starting from readily available precursors, and employs techniques like the treatment with the Vilsmeier–Haack reagent and hydrazine to yield the desired pyrazolopyridine carboxylates in good yields. These processes are crucial for understanding the compound's reactivity and potential for further chemical modifications (Verdecia et al., 1996).

Material Science Applications

In the field of materials science, pyrazolopyridine derivatives have been investigated for their optical and electronic properties. For example, studies on pyridine derivatives have reported their monoclinic polycrystalline nature, optical functions, and potential use in fabricating heterojunctions for devices like photosensors (Zedan et al., 2020). Such research highlights the compound's relevance in developing new materials with specific optical and electronic characteristics.

Biomedical Research

Although the direct biomedical applications of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride might not be explicitly detailed in the available literature, related pyrazolopyridine compounds have been studied for their potential biomedical applications. For example, pyrazolopyridine derivatives have been synthesized and evaluated for their inhibitory activity on platelet aggregation, showcasing their potential therapeutic value in treating cardiovascular diseases (Awano et al., 1986).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-7-5-8-3-2-6(7)4-9-10;;/h4,8H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIOKUDPUDYTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNC2)C=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743959
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228878-69-0
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 4
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Reactant of Route 6
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.